2-Hydroxyheptyl formate
CAS No.: 68443-65-2
Cat. No.: VC18454298
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68443-65-2 |
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Molecular Formula | C8H16O3 |
Molecular Weight | 160.21 g/mol |
IUPAC Name | 2-hydroxyheptyl formate |
Standard InChI | InChI=1S/C8H16O3/c1-2-3-4-5-8(10)6-11-7-9/h7-8,10H,2-6H2,1H3 |
Standard InChI Key | CGPQXTSYZUTIPW-UHFFFAOYSA-N |
Canonical SMILES | CCCCCC(COC=O)O |
Introduction
Structural Characteristics and Nomenclature Challenges
Discrepancies in Molecular Composition
While the name "2-hydroxyheptyl formate" implies a straightforward ester structure (formic acid esterified with a 2-hydroxyheptanol), the CAS registry entry describes a sulfonic acid derivative: azane,1-(2-ethylhexoxy)-1-oxooctane-2-sulfonic acid . This conflict between nomenclature and structural data suggests either:
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A misassignment of CAS 68443-65-2
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Undocumented tautomerism or salt formation
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Database errors in chemical indexing
The reported molecular formula (C₁₆H₃₅NO₅S) includes sulfur and nitrogen atoms inconsistent with simple formate esters, necessitating re-examination of synthesis pathways and analytical methods used in its characterization .
Comparative Analysis With Related Formates
Parallels exist with structurally validated formate esters:
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2-Hydroxyethyl formate (CAS 628-35-3): Simpler ethylene glycol derivative with confirmed C₃H₆O₃ formula and 90.08 g/mol molecular weight
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Heptadecenyl formates: Long-chain unsaturated analogs characterized via GC-MS and NMR in mite pheromone studies
These comparisons highlight the anomalous nature of 2-hydroxyheptyl formate's reported properties, particularly its molecular weight (353.518 g/mol) , which exceeds typical values for C₈ formate esters by >250%.
Physicochemical Profile
Experimental Measurements
Reported properties from conflicting sources:
Stability and Reactivity
Despite limited direct data, the sulfonic acid group implied by the CAS entry would confer:
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High hygroscopicity (consistent with -SO₃H functionality)
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Acid-catalyzed ester hydrolysis susceptibility
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Potential for sulfonation side reactions
This contrasts with conventional formate ester behavior dominated by transesterification and oxidative degradation pathways .
Synthetic Routes and Analytical Challenges
Hypothetical Synthesis Pathways
If the structure corresponds to its CAS description, potential routes include:
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Sulfonation of 2-ethylhexyl octanoate followed by amine functionalization
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Multi-step assembly from thiourea derivatives and branched alcohols
Characterization Techniques
Key analytical discrepancies require resolution via:
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High-resolution MS/MS: Confirm molecular formula and fragmentation patterns
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¹H/¹³C NMR: Verify presence of formyl (δ 8.0–8.2 ppm) and sulfonic acid (δ 2.5–3.5 ppm) groups
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X-ray crystallography: Resolve structural ambiguities in solid state
Critical Research Gaps and Future Directions
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Structural validation: Single-crystal analysis needed to resolve CAS 68443-65-2 identity
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Synthetic reproducibility: Published protocols absent for claimed structure
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Ecotoxicology studies: No data on biodegradation or bioaccumulation potential
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Thermodynamic modeling: Predict phase behavior given density/boiling point anomalies
This compound exemplifies the challenges in relying solely on database entries without experimental validation. Researchers should exercise caution when citing CAS 68443-65-2 as "2-hydroxyheptyl formate" until structural ambiguities are resolved through peer-reviewed studies.
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